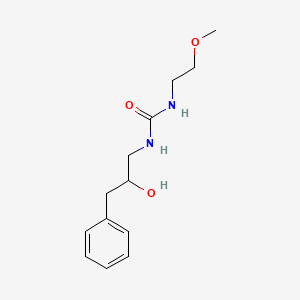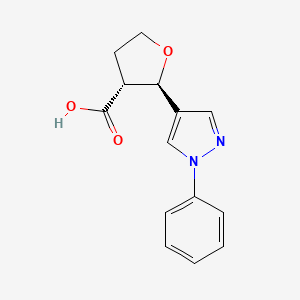
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea is a chemical compound that is commonly known as Phenylephrine. It is a sympathomimetic agent that is used as a decongestant, vasoconstrictor, and to increase blood pressure. Phenylephrine is a highly effective drug that has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
Phenylephrine acts by binding to and activating alpha-adrenergic receptors, which are found in blood vessels and other tissues. This leads to vasoconstriction, which increases blood pressure and reduces blood flow to the nasal mucosa, thereby reducing congestion.
Biochemical and Physiological Effects:
Phenylephrine has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which reduces blood flow to the nasal mucosa, thereby reducing congestion. It also increases heart rate and cardiac output, which can be beneficial in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylephrine has several advantages for lab experiments. It is a highly effective drug that produces consistent results. It is also relatively easy to administer and has a well-established safety profile. However, Phenylephrine also has some limitations for lab experiments. It can produce significant cardiovascular effects, which can complicate the interpretation of results. Additionally, it may not be suitable for all experimental models.
Zukünftige Richtungen
There are several future directions for research on Phenylephrine. One potential area of research is the development of more selective alpha-adrenergic agonists that can produce vasoconstriction without significant cardiovascular effects. Another potential area of research is the investigation of the effects of Phenylephrine on other physiological systems, such as the respiratory system. Finally, Phenylephrine may have potential therapeutic applications in the treatment of conditions such as hypotension and shock.
Synthesemethoden
Phenylephrine can be synthesized by reacting benzaldehyde with nitromethane to form nitrostyrene, which is then reduced to phenylpropanolamine. The phenylpropanolamine is then reacted with urea and methoxyethyl chloride to form Phenylephrine.
Wissenschaftliche Forschungsanwendungen
Phenylephrine has been widely used in scientific research for various applications. It has been used to study the effects of vasoconstriction on blood pressure and heart rate. It has also been used to investigate the effects of sympathetic nervous system activation on cardiovascular function. Phenylephrine has been used in studies of the mechanisms of action of sympathomimetic agents and their effects on the cardiovascular system.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-18-8-7-14-13(17)15-10-12(16)9-11-5-3-2-4-6-11/h2-6,12,16H,7-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAAKAYLPNZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-phenylpropyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(9-Hydroxyspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2924266.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2924269.png)
![8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924271.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2924273.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2924275.png)

![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)


![3-benzyl-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2924284.png)